molecular formula C60H38 B3070325 4,4'-Bis(10-(naphthalen-1-yl)anthracen-9-yl)-1,1'-biphenyl CAS No. 1002328-32-6

4,4'-Bis(10-(naphthalen-1-yl)anthracen-9-yl)-1,1'-biphenyl

Cat. No.: B3070325
CAS No.: 1002328-32-6
M. Wt: 758.9 g/mol
InChI Key: HFUZCVTVOQHYBZ-UHFFFAOYSA-N
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Description

4,4'-Bis(10-(naphthalen-1-yl)anthracen-9-yl)-1,1'-biphenyl (CAS: 1002328-32-6) is a high-performance organic semiconductor with a molecular formula of C₆₀H₃₈ and a molecular weight of 758.94 g/mol . Its structure consists of two anthracene moieties substituted with naphthalen-1-yl groups at the 10-position, linked via a central biphenyl core. This design enhances π-conjugation and steric stabilization, making it suitable for optoelectronic applications such as organic light-emitting diodes (OLEDs).

Properties

IUPAC Name

9-naphthalen-1-yl-10-[4-[4-(10-naphthalen-1-ylanthracen-9-yl)phenyl]phenyl]anthracene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H38/c1-3-19-45-41(15-1)17-13-29-47(45)59-53-25-9-5-21-49(53)57(50-22-6-10-26-54(50)59)43-35-31-39(32-36-43)40-33-37-44(38-34-40)58-51-23-7-11-27-55(51)60(56-28-12-8-24-52(56)58)48-30-14-18-42-16-2-4-20-46(42)48/h1-38H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFUZCVTVOQHYBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC=C(C=C6)C7=CC=C(C=C7)C8=C9C=CC=CC9=C(C1=CC=CC=C18)C1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H38
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

758.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis(10-(naphthalen-1-yl)anthracen-9-yl)-1,1’-biphenyl typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, where boronic acid derivatives of naphthalene and anthracene are coupled with a biphenyl halide under palladium catalysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and a base like potassium carbonate in a solvent such as toluene or dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis(10-(naphthalen-1-yl)anthracen-9-yl)-1,1’-biphenyl undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic rings.

    Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur on the aromatic rings using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydrogenated aromatic rings.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Organic Light Emitting Diodes (OLEDs)

BUBH-3 exhibits exceptional light absorption and emission properties, making it suitable for use in OLEDs. Its ability to efficiently convert electrical energy into light is crucial for the development of high-performance displays.

Case Study : Research conducted on similar anthracene derivatives has shown promising results in OLED applications, demonstrating high quantum efficiency and stability under operational conditions .

Organic Photovoltaics (OPVs)

The compound's photophysical properties also lend themselves to applications in organic solar cells. The extended π-conjugation facilitates effective charge transport, which is essential for converting solar energy into electrical energy.

Data Table: Performance Metrics of BUBH-3 in OPVs

ParameterValue
Power Conversion EfficiencyUp to 12%
Absorption Peak420 nm
Emission Peak550 nm

Charge Transport Materials

BUBH-3's molecular structure allows for effective electron excitation, making it a candidate for charge transport layers in various electronic devices.

Research Insight : Studies indicate that the compound's interactions with electric fields can enhance charge mobility, which is critical for improving device efficiency in transistors and sensors .

Self-Assembling Materials

The aromatic groups within BUBH-3 facilitate π-π stacking interactions, enabling self-assembly into ordered structures. This property is advantageous for creating novel materials in organic electronics and photonics.

Application Example : Self-assembled monolayers of BUBH-3 have been investigated for their potential use in biosensors due to their enhanced surface properties and stability .

Biological Applications

While specific biological activities of BUBH-3 are not extensively documented, compounds with similar structures have been explored for their potential as fluorescent probes in biological imaging.

Potential Use Case : Anthracene derivatives are known for their photostability and brightness, making them suitable candidates for applications in cellular imaging techniques .

Mechanism of Action

The mechanism of action of 4,4’-Bis(10-(naphthalen-1-yl)anthracen-9-yl)-1,1’-biphenyl primarily involves its interaction with light and electric fields. The compound’s molecular structure allows it to absorb and emit light efficiently, making it suitable for use in OLEDs and photovoltaic cells. The pathways involved include the excitation of electrons to higher energy states and their subsequent relaxation, which results in the emission of light.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anthracene Derivatives with Naphthyl Substituents

(a) 9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene (Compound 8)
  • Structure : Anthracene core substituted with naphthalen-1-yl and naphthalen-2-yl groups at positions 9 and 10.
  • Application : Blue emitter in OLEDs.
  • Photostability : Exhibits moderate resistance to photodegradation compared to 4,4'-Bis(10-(naphthalen-1-yl)anthracen-9-yl)-1,1'-biphenyl .
(b) 9-(Naphthalen-1-yl)anthracene
  • Structure : Simpler analog with a single naphthalen-1-yl group on anthracene.
  • Limitations : Reduced conjugation and lower thermal stability (TGA data unavailable) .

Biphenyl-Linked Anthracenes

(a) N,N'-Bis-(1-naphthalenyl)-N,N'-bis-phenyl-(1,1'-biphenyl)-4,4'-diamine (NPB)
  • Structure : Biphenyl core with naphthyl and phenylamine substituents.
  • Role : Common hole-transport layer (HTL) material in OLEDs.
  • Comparison : NPB lacks emissive properties but shares structural motifs (biphenyl and naphthyl groups) with the target compound .
(b) 10-(Dibenzo[b,d]furan-4-yl)-9-(10-(dibenzo[b,d]furan-4-yl)anthracen-9-yl)anthracene
  • Structure : Anthracene units linked via dibenzofuran moieties.
  • Emission : Broader emission spectrum (green-yellow) compared to the blue emission of this compound .

Industrial Blue Emitters

(a) 2-(10-([1,1'-Biphenyl]-2-yl)anthracen-9-yl)naphtho[2,3-b]benzofuran (Compound 9)
  • Structure : Anthracene fused with a benzofuran-naphtho group.
  • Performance : High electroluminescence efficiency but prone to aggregation-induced quenching .
(b) 9-(Naphthalen-1-yl)-10-(4-(naphthalen-2-yl)phenyl)anthracene (Compound 10)
  • Structure : Asymmetric naphthyl-phenyl substitution on anthracene.
  • Stability : Lower photostability than this compound due to steric strain .

Data Table: Comparative Analysis of Key Properties

Compound Name Molecular Weight (g/mol) Emission λ (nm) Thermal Stability (°C) Photostability Application
This compound 758.94 420 >440 High Blue OLED Emitter
9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene (8) 410.50 (estimated) ~450 N/A Moderate Blue Emitter
NPB 588.73 Non-emissive ~300 (decomposes) N/A Hole Transport Layer
10-(Dibenzo[b,d]furan-4-yl)-anthracene derivative ~700 (estimated) 500-550 >400 Moderate Green-Yellow Emitter

Research Findings and Industrial Relevance

Photostability and Device Lifetime

This compound demonstrates superior resistance to photodegradation compared to compounds like 8 and 10 due to its rigid, fully conjugated structure, which minimizes exciton quenching . This property is critical for extending the operational lifetime of blue OLEDs.

Electroluminescence Performance

In device architectures, the compound achieves high brightness (>1000 cd/m²) and external quantum efficiency (~1%) at low driving voltages (<10 V), comparable to early OLED prototypes . Its blue emission (420 nm) fills a niche for deep-blue emitters, which are essential for full-color displays .

Thermal Stability

The compound’s thermal stability (>440°C) surpasses that of NPB and other HTL materials, enabling compatibility with high-temperature fabrication processes .

Biological Activity

Structural Characteristics

The compound features:

  • Molecular Formula : C₆₀H₃₈
  • Molecular Weight : 758.94 g/mol
  • Key Functional Groups : Naphthalene and anthracene units

These features suggest the potential for significant π-π stacking interactions, which may facilitate self-assembly into ordered structures, relevant for organic electronics and photonics applications.

Biological Activity Overview

While specific biological activities of 4,4'-Bis(10-(naphthalen-1-yl)anthracen-9-yl)-1,1'-biphenyl are not extensively documented, compounds with similar structures have shown interesting biological properties. Notably, anthracene derivatives are often explored for their potential as fluorescent probes in biological imaging due to their photostability and brightness.

Potential Biological Applications:

  • Fluorescent Probes : Due to their strong light absorption and emission properties.
  • Anticancer Activity : Similar compounds have exhibited cytotoxic effects against various cancer cell lines through mechanisms such as DNA intercalation.
  • Organic Electronics : The compound's photophysical properties make it suitable for applications in OLEDs and photovoltaic cells.

Cytotoxicity Studies

Research indicates that derivatives of compounds similar to this compound can exhibit significant cytotoxicity. For instance:

  • Phenanthro-triazine derivatives were evaluated for their cytotoxic effects on MOLT-4 (human acute lymphoblastic leukemia) and MCF-7 (human breast adenocarcinoma) cells. One derivative showed an IC₅₀ value of 7.1 ± 1.1 μM against MOLT-4 cells, indicating potent activity against cancer cells .

The mechanism through which similar compounds exert their biological effects often involves:

  • DNA Intercalation : Many aromatic compounds intercalate into DNA structures, disrupting normal cellular processes.
  • Bcl-2 Inhibition : Some derivatives have been shown to inhibit Bcl-2 proteins, which are crucial for regulating apoptosis in cancer cells .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions:

  • Suzuki-Miyaura Cross-Coupling Reaction : This method couples boronic acid derivatives of naphthalene and anthracene with a biphenyl halide under palladium catalysis.
  • Purification Techniques : Column chromatography and recrystallization are commonly used to achieve high purity levels.

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological ActivityReferences
This compoundBiphenyl core with naphthalene and anthracene unitsPotential fluorescent probe; limited data on cytotoxicity
Phenanthro-triazine DerivativesPhenanthro-triazine scaffoldCytotoxic against MOLT-4 (IC₅₀ = 7.1 μM)
Acenaphtho-pyrrole DerivativesAcenaphtho-pyrrole structureCytotoxic effects via DNA intercalation

Q & A

Q. Table 1: Photophysical Data

PropertyValueReference
UV λmax\lambda_{\text{max}}262 nm (in CH₂Cl₂)
PL λmax\lambda_{\text{max}}420 nm (in CH₂Cl₂)
TGA Stability>440°C (0.5% weight loss)

Advanced: Addressing discrepancies in thermal stability data across studies

Methodological Answer:
Discrepancies may arise from differing sample preparation or measurement protocols:

  • Standardize sublimation conditions (e.g., temperature ramp rate, vacuum level) to ensure consistent purity .
  • Compare with structurally analogous compounds (e.g., TCTA or mCP hosts) to contextualize stability trends .
  • Use Differential Scanning Calorimetry (DSC) to detect polymorphic transitions or glass-forming behavior .

Advanced: Designing experiments to evaluate charge transport efficiency

Methodological Answer:
To assess charge transport in organic semiconductors:

  • Cyclic Voltammetry (CV): Determine HOMO/LUMO levels (e.g., HOMO ≈ -5.3 eV inferred from oxidation peaks) .
  • Space-Charge-Limited Current (SCLC) Measurements: Calculate hole/electron mobility using hole-only or electron-only diode configurations .
  • Device Testing: Integrate into OLED stacks (e.g., ITO/HIL/HTL/EML/ETL/LiF/Al) and measure external quantum efficiency (EQE) and turn-on voltage .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, P95 respirators, and chemical-resistant lab coats to avoid dermal/ocular exposure .
  • Ventilation: Conduct reactions in fume hoods to prevent inhalation of particulates .
  • Storage: Keep in dark, dry conditions (room temperature) to prevent photodegradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4'-Bis(10-(naphthalen-1-yl)anthracen-9-yl)-1,1'-biphenyl
Reactant of Route 2
4,4'-Bis(10-(naphthalen-1-yl)anthracen-9-yl)-1,1'-biphenyl

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